

The Role of miR-140 in Animal Models of Osteoarthritis: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MU140

Cat. No.: B1193150

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

MicroRNA-140 (miR-140) has emerged as a critical regulator of cartilage health and a promising therapeutic target for osteoarthritis (OA). This guide provides a comparative analysis of key findings from animal studies investigating the role of miR-140 in OA, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental designs.

Data Presentation: Unveiling the Impact of miR-140 on Osteoarthritis Progression

The following tables summarize the quantitative data from pivotal studies on miR-140 in various animal models of OA. These studies collectively demonstrate that loss of miR-140 exacerbates OA, while its overexpression or supplementation can be protective.

Table 1: Genetically Modified Mouse Models of Osteoarthritis

Animal Model	Genotype	Age/Time point	Key Findings	Quantitative Data (Mean ± SEM)	p-value	Reference
Spontaneous OA Model (Aging)	Wild-Type vs. miR-140 Knockout (-/-)	12 months	Increased cartilage degradation in knockout mice.	OA Score: WT: ~1.5 ± 0.5, miR-140-/-: ~4.5 ± 0.8	<0.01	[1][2]
Surgically-Induced OA (MMTL Transection)	Wild-Type vs. miR-140 Knockout (-/-)	8 weeks post-surgery	Accelerated cartilage degradation in knockout mice.	OA Score: WT: ~2.0 ± 0.5, miR-140-/-: ~4.0 ± 0.7	<0.05	[2][3]
Antigen-Induced Arthritis	Wild-Type vs. miR-140 Transgenic (TG)	17 days post-induction	Protection against cartilage degradation in transgenic mice.	Mankin Score: WT: ~6.0, miR-140 TG: ~2.0	<0.05	[4]

Table 2: Intra-articular Administration of miR-140 in a Rat Model of Osteoarthritis

Animal Model	Treatment	Timepoint	Key Findings	Quantitative Data	p-value	Reference
Surgically-Induced OA (ACLT)	Saline (Control) vs. miR-140-5p agomir	4, 8, and 12 weeks post-injection	Alleviation of OA progression with miR-140 agomir.	Behavioral Scores, Chondrocyte Numbers, Cartilage Thickness: Significantly higher in miR-140 group. Pathological Scores, MMP-13 & ADAMTS-5 Expression: Significantly lower in miR-140 group.	Not specified	[5]
Surgically-Induced OA	Control vs. miR-140-5p agomir	Not Specified	Reduced cartilage degradation and OARSI scores.	OARSI Score: Significantly decreased in miR-140-5p agomir group.	<0.001	[6]

Experimental Protocols: A Guide to Replicating Key Studies

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are protocols for key experiments cited in this guide.

Surgical Induction of Osteoarthritis in Mice (Medial Meniscotibial Ligament Transection - MMTL)

This procedure induces joint instability, leading to the development of OA-like lesions.

Materials:

- Anesthetic (e.g., isoflurane)
- Surgical microscope or loupes
- Sterile surgical instruments (scalpel, scissors, forceps)
- Suture or wound clips
- Analgesics (e.g., buprenorphine)
- Antiseptic solution

Procedure:

- Anesthetize the mouse using a vaporizer with isoflurane.
- Shave the hair over the right knee joint and sterilize the skin with an antiseptic solution.
- Make a small skin incision on the medial side of the patellar tendon.
- Carefully dissect the soft tissue to expose the joint capsule.
- Incise the joint capsule to visualize the medial meniscus and the medial meniscotibial ligament (MMTL).

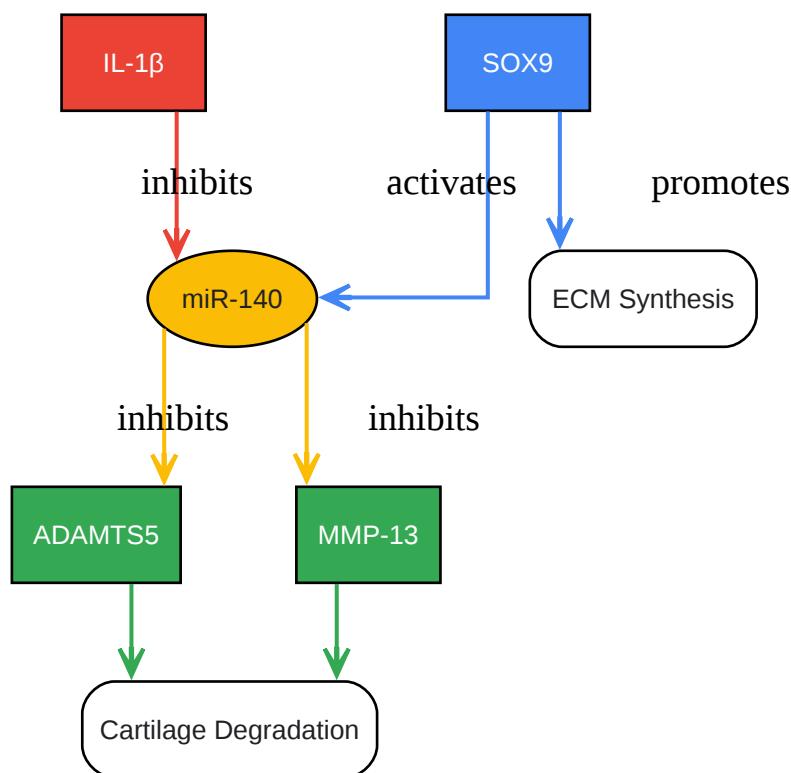
- Using micro-scissors, carefully transect the MMTL, ensuring not to damage the articular cartilage of the tibial plateau or the medial femoral condyle.[1]
- Confirm destabilization of the medial meniscus by gently probing.
- Close the joint capsule and skin incision with sutures or wound clips.
- Administer post-operative analgesics as required and monitor the animal for recovery.

Intra-articular Injection in the Rat Knee Joint

This technique is used to deliver therapeutic agents, such as miR-140 agomirs, directly into the joint space.

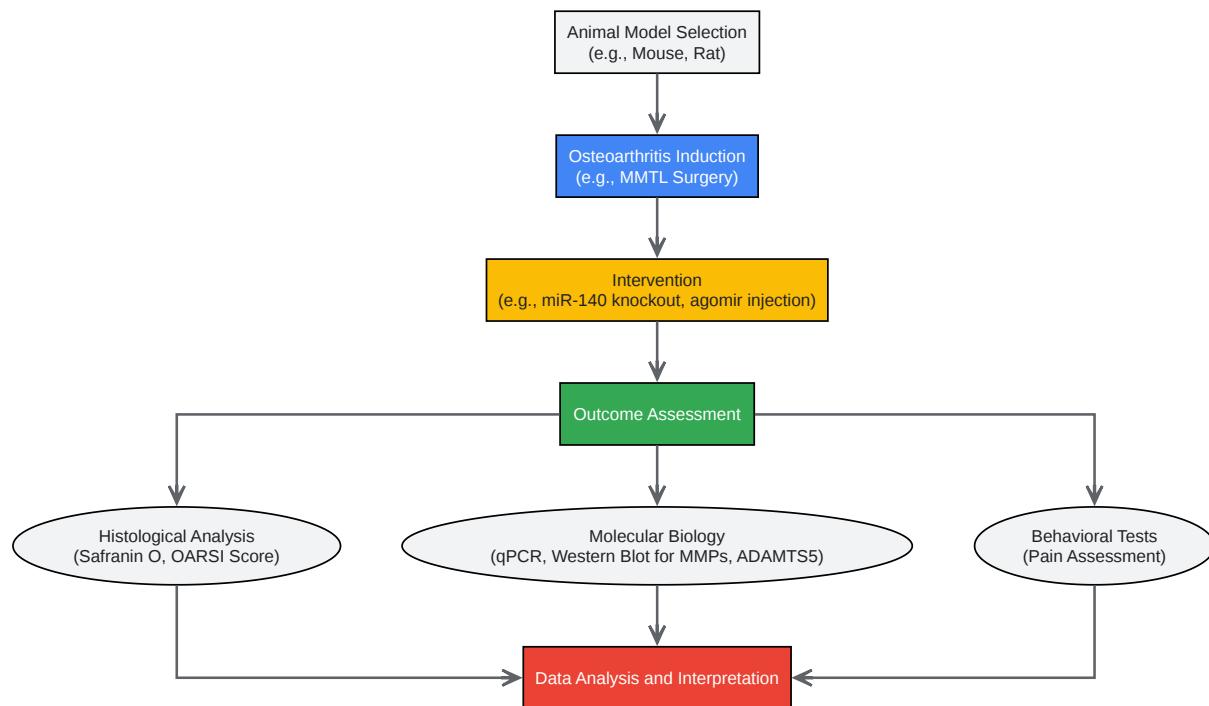
Materials:

- Anesthetic (e.g., isoflurane)
- Hamilton syringe with a small gauge needle (e.g., 29G-31G)
- Therapeutic agent (e.g., miR-140 agomir in saline)
- Antiseptic solution


Procedure:

- Anesthetize the rat using a vaporizer with isoflurane.
- Position the rat on its back and flex the knee to a 90-degree angle to palpate the patella and surrounding landmarks.
- Sterilize the skin over the injection site.
- Insert the needle into the intra-articular space through the patellar tendon, typically on the lateral or medial side.[7]
- Slowly inject the desired volume (typically 20-50 μ L for a rat knee) of the therapeutic agent.
- Withdraw the needle and apply gentle pressure to the injection site to prevent leakage.

- Allow the animal to recover from anesthesia.


Mandatory Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

[Click to download full resolution via product page](#)

Caption: The miR-140 signaling pathway in chondrocytes.

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for studying miR-140 in OA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. huble.org [huble.org]

- 2. researchgate.net [researchgate.net]
- 3. MicroRNA-140 plays dual roles in both cartilage development and homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Intra-articular injection of microRNA-140 (miRNA-140) alleviates osteoarthritis (OA) progression by modulating extracellular matrix (ECM) homeostasis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MicroRNA-140-5p represses chondrocyte pyroptosis and relieves cartilage injury in osteoarthritis by inhibiting cathepsin B/Nod-like receptor protein 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Video: Osteoarthritis Pain Model Induced by Intra-Articular Injection of Mono-Iodoacetate in Rats [app.jove.com]
- To cite this document: BenchChem. [The Role of miR-140 in Animal Models of Osteoarthritis: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193150#confirming-the-role-of-mir-140-in-an-animal-model-of-osteoarthritis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com